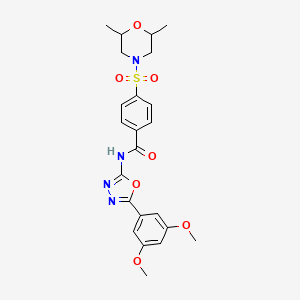

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H26N4O7S and its molecular weight is 502.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a synthetic compound belonging to the oxadiazole class. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound make it a candidate for various pharmacological applications.

Chemical Structure

The compound's structure can be broken down into key components:

- Oxadiazole Ring : A five-membered heterocyclic ring that contributes to the compound's biological activity.

- Dimethoxyphenyl Group : Enhances lipophilicity and may influence interaction with biological targets.

- Morpholino Sulfonamide : This moiety is often associated with improved solubility and bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity :

- Studies have shown that compounds with similar oxadiazole structures demonstrate significant antibacterial effects against various strains of bacteria such as Salmonella typhi and Bacillus subtilis .

- The presence of the dimethoxyphenyl group may enhance the interaction with bacterial cell membranes.

- Antifungal Activity :

-

Anticancer Properties :

- Preliminary studies suggest that the compound may inhibit cell proliferation in cancer cell lines through mechanisms involving enzyme inhibition related to cell growth .

- The oxadiazole ring is known for its role in modulating signaling pathways associated with cancer progression.

The biological activity of this compound likely involves several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.

- Receptor Binding : Potential binding to cellular receptors could alter signal transduction pathways.

Comparative Analysis

To understand the efficacy of this compound better, it can be compared to other similar compounds:

| Compound Name | Structure | Antibacterial Activity | Antifungal Activity | Anticancer Activity |

|---|---|---|---|---|

| N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide | Similar oxadiazole structure | Moderate | Low | Moderate |

| 3,4-Dimethoxyphenethylamine | Dopamine analogue | Low | Moderate | High |

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives:

- In Vivo Studies :

- Zebrafish Toxicity Tests :

科学的研究の応用

Anticancer Activity

Research indicates that compounds within the oxadiazole family exhibit significant anticancer properties. For instance, studies have shown that related oxadiazole derivatives demonstrate high growth inhibition rates against various cancer cell lines such as SNB-19 and OVCAR-8 . The mechanism of action often involves the inhibition of specific enzymes related to cancer cell proliferation.

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide | SNB-19 | 86.61 |

| Related Oxadiazole Derivative | OVCAR-8 | 85.26 |

Antimicrobial Properties

The compound is also being investigated for its antimicrobial activities. Oxadiazoles have been reported to possess broad-spectrum antimicrobial effects against both bacterial and fungal pathogens. This potential makes them candidates for developing new antibiotics in an era of increasing antibiotic resistance .

In Vivo Studies

In vivo studies using models like Drosophila melanogaster have shown that oxadiazole derivatives can significantly lower glucose levels, indicating potential applications in diabetes management . This aspect is particularly relevant given the rising prevalence of diabetes globally.

Polymer Development

The unique properties of oxadiazoles make them suitable for use in the development of advanced materials. Their thermal stability and ability to form robust polymeric structures can be exploited in creating heat-resistant polymers and coatings with specific functional properties .

Case Study 1: Anticancer Efficacy

A recent study synthesized several novel oxadiazole derivatives and assessed their anticancer efficacy against human cancer cell lines like HCT-116 and MCF-7. The most promising compounds exhibited IC50 values below 100 µM, demonstrating their potential as effective chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

Another investigation focused on the synthesis of oxadiazole-based compounds with antimicrobial properties. These compounds were tested against various strains of bacteria and fungi, showing significant inhibitory effects and paving the way for further development into new antimicrobial agents .

化学反応の分析

Oxadiazole Ring Formation

The 1,3,4-oxadiazole moiety is typically synthesized via cyclization reactions of amidoximes with carboxylic acid derivatives. For example:

-

Reaction of amidoximes with acyl chlorides under basic conditions (e.g., NaOH/DMSO) yields 1,3,4-oxadiazoles through intramolecular cyclodehydration .

-

Substituents on the phenyl ring (e.g., 3,5-dimethoxy groups) are introduced prior to cyclization via electrophilic substitution or coupling reactions .

Sulfonamide Linkage Formation

The sulfonamide group is generated through:

-

Sulfonation of benzamide intermediates using chlorosulfonic acid, followed by reaction with 2,6-dimethylmorpholine .

-

The reaction requires controlled stoichiometry to avoid over-sulfonation or side-product formation .

1,3,4-Oxadiazole Ring

-

Nucleophilic Substitution : The oxadiazole ring can undergo nucleophilic attack at the C-2 position under acidic or basic conditions, particularly with amines or thiols .

-

Hydrolysis : In acidic or alkaline media, the oxadiazole ring may hydrolyze to form hydrazide or carboxylic acid derivatives .

Sulfonamide Group

-

Acid/Base Reactivity : The sulfonamide nitrogen can act as a weak acid (pKa ~10–12), participating in deprotonation reactions with strong bases .

-

Electrophilic Substitution : The sulfonyl group directs electrophiles to the para position of the benzamide ring, enabling halogenation or nitration.

Benzamide and Morpholino Groups

-

Amide Hydrolysis : The benzamide linkage is susceptible to hydrolysis under strongly acidic or basic conditions, yielding benzoic acid and amine derivatives .

-

Morpholino Reactivity : The 2,6-dimethylmorpholino group enhances solubility and can participate in hydrogen bonding, influencing pharmacokinetic properties .

Mechanistic Insights from Analogous Compounds

Comparative studies on structurally related compounds provide insights into potential reaction pathways:

Antibacterial Activity of Oxadiazole Derivatives

-

Mechanism of Action : Oxadiazole-containing benzamides (e.g., HSGN-94 , KKL-35 ) inhibit bacterial targets like lipoteichoic acid biosynthesis and trans-translation . These compounds may disrupt membrane potential or interfere with iron metabolism .

-

Structure–Activity Relationship (SAR) : Halogenation at specific positions (e.g., Cl or F) enhances antibacterial potency by modulating electronic effects and lipophilicity .

Enzyme Inhibition by Sulfonamide-Benzamide Hybrids

-

Carbonic Anhydrase (CA) Inhibition : Sulfonamide derivatives (e.g., 3a–g ) exhibit nanomolar inhibitory activity against hCA I/II isoforms, with Ki values ranging from 4.07–37.16 nM .

-

Acetylcholinesterase (AChE) Inhibition : Secondary sulfonamides show higher AChE inhibition (Ki = 8.91–34.02 nM) compared to primary sulfonamides .

Degradation Pathways

-

Photodegradation : Exposure to UV light may cleave the oxadiazole ring or oxidize methoxy groups .

-

Hydrolytic Degradation : Acidic hydrolysis of the sulfonamide or benzamide groups generates sulfonic acid and aniline derivatives .

Biological Interactions and Stability

特性

IUPAC Name |

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O7S/c1-14-12-27(13-15(2)33-14)35(29,30)20-7-5-16(6-8-20)21(28)24-23-26-25-22(34-23)17-9-18(31-3)11-19(10-17)32-4/h5-11,14-15H,12-13H2,1-4H3,(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGIWKLYNZXZLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。